
4-Chloro-7-isothiocyanato-2,1,3-benzothiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-7-isothiocyanato-2,1,3-benzothiadiazole is a chemical compound that belongs to the benzothiadiazole family. This compound is characterized by the presence of a chlorine atom at the 4th position and an isothiocyanate group at the 7th position on the benzothiadiazole ring. Benzothiadiazoles are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chloro-2,1,3-benzothiadiazole with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-7-isothiocyanato-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Addition Reactions: The isothiocyanate group can react with nucleophiles like amines to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Amines are commonly used as nucleophiles, and reactions are often performed in solvents like ethanol or methanol at room temperature.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiadiazole derivatives.
Addition Reactions: Products include thiourea derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-7-isothiocyanato-2,1,3-benzothiadiazole has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Materials Science: Utilized in the design of luminescent materials and sensors due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-7-isothiocyanato-2,1,3-benzothiadiazole involves its interaction with various molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or proteins involved in disease pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound without the chlorine and isothiocyanate groups.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative with bromine atoms at the 4th and 7th positions, commonly used in organic electronics.
4-Amino-5-chloro-2,1,3-benzothiadiazole: A derivative with an amino group at the 4th position, used in medicinal chemistry.
Uniqueness
4-Chloro-7-isothiocyanato-2,1,3-benzothiadiazole is unique due to the presence of both chlorine and isothiocyanate groups, which confer distinct reactivity and electronic properties. This makes it a versatile building block for the synthesis of a wide range of functional materials and bioactive compounds .
Propiedades
Número CAS |
51322-78-2 |
|---|---|
Fórmula molecular |
C7H2ClN3S2 |
Peso molecular |
227.7 g/mol |
Nombre IUPAC |
4-chloro-7-isothiocyanato-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C7H2ClN3S2/c8-4-1-2-5(9-3-12)7-6(4)10-13-11-7/h1-2H |
Clave InChI |
LMWRWEPMAHOKKE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NSN=C2C(=C1)Cl)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


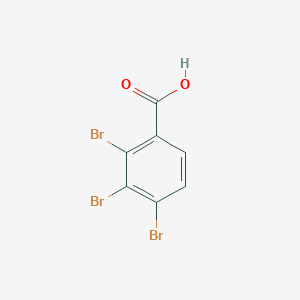
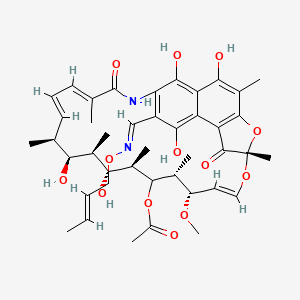
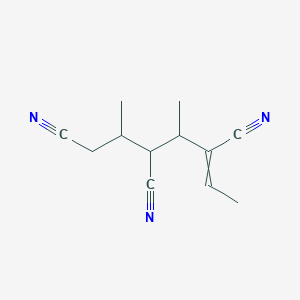
![N-[4-chloro-2-(thiophene-2-carbonyl)phenyl]acetamide](/img/structure/B14668148.png)

![3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile](/img/structure/B14668163.png)
![Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14668167.png)
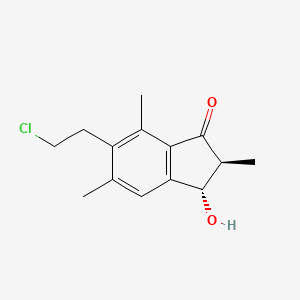
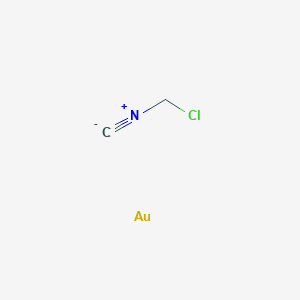
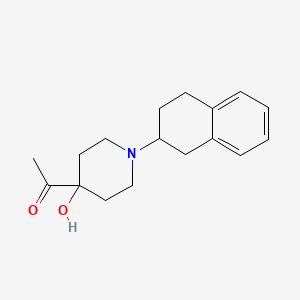

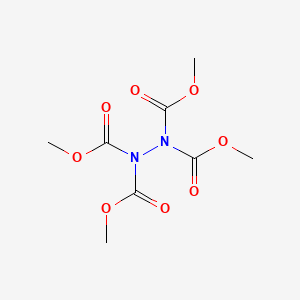
![1,1-Dimethyl-1H-naphtho[1,8-bc]siline](/img/structure/B14668226.png)

